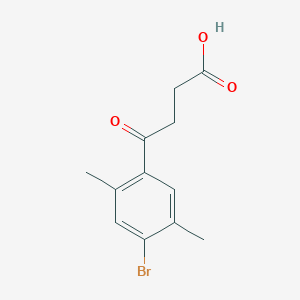

4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-bromo-2,5-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-7-6-10(13)8(2)5-9(7)11(14)3-4-12(15)16/h5-6H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRQYYLOSBQVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid typically involves the bromination of 2,5-dimethylphenyl compounds followed by the introduction of the butanoic acid group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The subsequent steps may include the use of Grignard reagents or other organometallic compounds to introduce the butanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Synthetic Intermediates

One of the primary applications of 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid is as a synthetic intermediate in organic chemistry. It serves as a precursor for the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of important heterocycles through reactions involving condensation and cyclization processes .

Medicinal Chemistry

The compound's structural features make it relevant in medicinal chemistry. Its derivatives have been explored for potential pharmacological activities. Research indicates that modifications of the compound can lead to new drug candidates with enhanced efficacy against various diseases .

Synthesis of Heterocycles

A study published in the Egyptian Journal of Chemistry demonstrated the utility of 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid in synthesizing important heterocyclic compounds. The research involved treating this compound with various reagents under controlled conditions to yield derivatives with significant biological activity .

| Reaction Type | Reagents Used | Yield (%) | Product |

|---|---|---|---|

| Cyclization | Amine derivatives | 85 | Heterocycle A |

| Condensation | Aldehydes | 78 | Heterocycle B |

Pharmacological Studies

In another study focusing on the pharmacological properties of related compounds, researchers investigated the effects of derivatives of 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid on specific biological targets. The results indicated promising activity against certain cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the butanoic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Substituent Effects: Bromine increases molecular weight and polarizability compared to non-halogenated analogs (e.g., 4-(2,5-dimethylphenyl) derivative) .

- Amide vs. Carboxylic Acid Functionality : The amide-containing analog (CAS: 25589-43-9) forms strong hydrogen bonds (N–H⋯O and O–H⋯O), leading to dimeric crystal packing . In contrast, the target compound’s carboxylic acid group likely forms R₂²(8) hydrogen-bonded dimers, a common motif in similar acids .

- Solubility: The naphthyl derivative (CAS: N/A) exhibits solubility in alcohols, while methyl-substituted analogs (e.g., 4-(2,5-dimethylphenyl)-4-oxobutanoic acid) are more soluble in polar solvents like acetone .

Biological Activity

4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid, with the CAS number 30098-34-1, is an organic compound notable for its potential biological activity. This compound features a bromine atom and a carbonyl group, which contribute to its reactivity and interactions with biological targets. Understanding its biological activity is essential for exploring its therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₂H₁₃BrO₃

- Molecular Weight : 285.13 g/mol

- Structure : The compound consists of a butanoic acid moiety linked to a brominated phenyl group, which enhances its reactivity.

The biological activity of 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid primarily involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of various biomolecules, influencing cellular processes. The bromine atom and carbonyl group play crucial roles in facilitating these interactions, allowing the compound to act as an inhibitor or modulator in different biological contexts.

Neuroprotective Effects

The compound's structural similarities to other neuroprotective agents suggest potential applications in treating neurodegenerative diseases. The presence of the bromine atom may enhance its ability to cross the blood-brain barrier and interact with neuronal pathways.

Case Studies and Research Findings

- Inhibition Studies : A study evaluated various derivatives of oxobutanoic acids for their ability to inhibit specific kinases involved in cancer progression. Although direct data on 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid was not provided, related compounds showed significant inhibition rates in vitro .

- Reactivity Profiles : Research has demonstrated that the reactivity of similar compounds is influenced by their functional groups. The presence of the bromine atom enhances nucleophilic substitution reactions, which could be pivotal in drug design .

- Synthetic Applications : As an intermediate in organic synthesis, 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid has been explored for its utility in developing new pharmaceuticals targeting inflammatory and neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid | C₁₂H₁₃BrO₃ | Brominated phenyl ring | Potential anticancer and neuroprotective effects |

| 4-(5-Bromo-2-methoxyphenyl)-4-oxobutanoic acid | C₁₁H₁₁BrO₄ | Methoxy group enhances solubility | Significant biological activity reported |

| 4-(5-Bromo-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid | C₁₁H₁₁BrO₄ | Hydroxyl group adds polarity | Notable for chemical synthesis relevance |

Q & A

Q. What are common synthetic routes for 4-(4-Bromo-2,5-dimethylphenyl)-4-oxobutanoic acid?

A widely used method involves reacting 3-methylidenedihydrofuran-2,5-dione (a maleic anhydride derivative) with substituted anilines. For the target compound, 4-bromo-2,5-dimethylaniline can be condensed with the anhydride in acetone under ambient conditions. Post-reaction purification via filtration and crystallization (e.g., from methanol) yields the product. This method is adaptable from analogous syntheses of bromophenyl oxobutanoic acid derivatives .

Q. How can the structure of this compound be confirmed experimentally?

- NMR Spectroscopy : NMR is critical for verifying the ketone, carboxylic acid, and aromatic protons. For example, the methylidene group typically resonates as a multiplet (δ 2.60–2.80 ppm), and the aromatic protons reflect substitution patterns (e.g., bromo and dimethyl groups) .

- X-ray Crystallography : Single-crystal X-ray analysis confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). The asymmetric unit often contains two independent molecules with distinct dihedral angles between the phenyl ring and oxoamine group .

Q. What safety precautions are necessary when handling this compound?

- Storage : Store in a cool, dry place (0–6°C for sensitive derivatives) to prevent decomposition .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Methanol residues from synthesis must be thoroughly removed to prevent interference in downstream reactions .

Advanced Research Questions

Q. How do substituents (e.g., bromo vs. fluoro) influence the compound’s reactivity and bioactivity?

- Electronic Effects : The bromo group is electron-withdrawing, enhancing electrophilic substitution reactivity compared to fluorine. This affects reaction rates in nucleophilic substitutions or coupling reactions .

- Biological Activity : Fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show neuroprotective (IC = 12.5 µM against KYN-3-OHase) or antimicrobial activity. Bromo derivatives may exhibit stronger halogen bonding in enzyme inhibition, altering target selectivity .

Q. What intermolecular interactions govern crystal packing in this compound?

- Hydrogen Bonding : Classical N–H⋯O and O–H⋯O bonds form dimers via carboxylic acid groups (R(8) motifs). Weak C–H⋯O interactions between methylidene and amide groups stabilize chains along specific crystallographic axes .

- Steric Effects : The 2,5-dimethyl groups on the phenyl ring introduce torsional strain, influencing dihedral angles (24.8° vs. 77.1° between phenyl and oxoamine planes in asymmetric units) .

Q. How can contradictory data in synthetic yields be resolved?

- Reaction Optimization : Varying solvents (e.g., DMF for higher solubility) or catalysts (e.g., Lewis acids) may improve yields. For example, slow addition of 4-bromo-2,5-dimethylaniline in acetone over 30 minutes minimizes side reactions .

- Analytical Validation : Use HPLC or LC-MS to identify impurities (e.g., unreacted starting materials) that reduce yield. Cross-validate with NMR for quantitative analysis .

Q. What strategies are effective for derivatizing this compound for drug discovery?

- Esterification : Convert the carboxylic acid to methyl esters for improved cell permeability.

- Substitution Reactions : Replace the bromo group with amines or thiols under basic conditions to explore SAR .

- Biological Screening : Test derivatives against targets like kinases or proteases, leveraging the bromophenyl group’s potential for halogen bonding .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ketone group .

- Crystallography : Use SHELX software for structure refinement, ensuring high-resolution data (R factor < 0.08) for accurate bond-length analysis .

- Bioactivity Studies : Compare IC values with fluorinated analogs to quantify substituent effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.